Product packaging for 4-(4-Isopropylphenyl)pyrrolidin-3-amine(Cat. No.:)

4-(4-Isopropylphenyl)pyrrolidin-3-amine

Cat. No.: B13426545
M. Wt: 204.31 g/mol
InChI Key: BKZHCYURBXZCMY-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)pyrrolidin-3-amine is a chiral pyrrolidine derivative serving as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds featuring the pyrrolidine core and isopropylphenyl substitution are frequently explored for their potential biological activities and material properties . Research Applications: This amine is primarily valued as a pharmaceutical building block for the synthesis of more complex molecules. The presence of both a primary amine and a secondary amine on the pyrrolidine ring provides two distinct sites for chemical modification, allowing researchers to create diverse compound libraries. Its structure is analogous to other advanced intermediates used in developing bioactive molecules . Furthermore, the rigid, aromatic isopropylphenyl group can contribute to specific intermolecular interactions, making derivatives of this compound of interest in materials science , particularly in the development of organic electronic materials . Handling and Safety: This chemical is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. Proper personal protective equipment should be worn, and it should be handled only in a well-ventilated environment, such as a fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2 B13426545 4-(4-Isopropylphenyl)pyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-9(2)10-3-5-11(6-4-10)12-7-15-8-13(12)14/h3-6,9,12-13,15H,7-8,14H2,1-2H3

InChI Key

BKZHCYURBXZCMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNCC2N

Origin of Product

United States

Synthetic Methodologies for 4 4 Isopropylphenyl Pyrrolidin 3 Amine and Analogous Structures

Strategies for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine core is the foundational step in the synthesis of 4-(4-isopropylphenyl)pyrrolidin-3-amine and its analogs. Key strategies include cyclization reactions, which form the ring from an acyclic precursor, and multicomponent reactions that assemble the ring from several starting materials in a single step.

Intramolecular cyclization is a common and effective method for constructing the pyrrolidine ring. This approach typically involves an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, which react to form the five-membered ring.

One prevalent method involves the [3+2] cycloaddition of azomethine ylides with alkenes. nih.gov Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. These ylides then react with a dipolarophile, like an alkene, to form the pyrrolidine ring with control over up to four stereocenters. The stereoselectivity of this reaction is influenced by the geometry of both the azomethine ylide and the alkene. nih.gov

Another important cyclization strategy is the intramolecular hydroamination of unsaturated amines. This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule. Transition metal catalysts, often based on late transition metals, are typically employed to facilitate this transformation. The regioselectivity of the cyclization (i.e., the formation of a five-membered pyrrolidine ring versus a six-membered piperidine (B6355638) ring) can be controlled by the choice of catalyst and reaction conditions.

Reductive amination of 1,4-dicarbonyl compounds with a primary amine or ammonia (B1221849) is a classical yet reliable method for pyrrolidine synthesis. The initial condensation forms a dihydropyrrole intermediate, which is then reduced to the corresponding pyrrolidine.

Cyclization StrategyDescriptionKey Features
[3+2] Cycloaddition Reaction of an azomethine ylide with an alkene.Atom-economic, potential for high stereocontrol.
Intramolecular Hydroamination Addition of an N-H bond across an internal C-C multiple bond.Catalytic, can be highly regioselective.
Reductive Amination Reaction of a 1,4-dicarbonyl compound with an amine followed by reduction.Classical method, reliable for simple pyrrolidines.

Multicomponent reactions (MCRs) offer a highly efficient route to complex pyrrolidine structures by combining three or more starting materials in a single synthetic operation. These reactions are characterized by their high atom economy and procedural simplicity.

A notable example is the 1,3-dipolar cycloaddition-based MCR. In this approach, an azomethine ylide is generated in situ from an aldehyde and an amino acid, which then reacts with a dipolarophile. This strategy allows for the rapid assembly of highly substituted pyrrolidines. The diversity of the final products can be easily achieved by varying the aldehyde, amino acid, and dipolarophile components.

Another powerful MCR approach involves the use of isocyanides. For instance, the Ugi or Passerini reactions can be adapted to generate intermediates that subsequently undergo intramolecular cyclization to form the pyrrolidine ring. These methods are particularly useful for creating libraries of pyrrolidine-containing compounds for drug discovery.

MCR ApproachReactantsProduct Features
Azomethine Ylide-based Aldehyde, Amino Acid, DipolarophileHighly substituted pyrrolidines, stereochemical diversity.
Isocyanide-based Isocyanide, Aldehyde/Ketone, Amine, Carboxylic AcidHigh diversity, access to complex scaffolds.

Controlling the stereochemistry of the substituents on the pyrrolidine ring is crucial for the synthesis of biologically active molecules. Both enantioselective and diastereoselective methods are employed to achieve this control.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral pyrrolidines. This method typically involves the hydrogenation of a prochiral pyrrole (B145914) or pyrroline (B1223166) precursor using a chiral transition metal catalyst. Catalysts based on rhodium, ruthenium, and iridium, in combination with chiral phosphine (B1218219) ligands, have been successfully used to produce pyrrolidines with high enantiomeric excess. For example, the asymmetric hydrogenation of substituted pyrroles can furnish chiral pyrrolidines, though this often requires high pressures and specific catalyst systems to achieve high enantioselectivity.

Organocatalysis has emerged as a key strategy for the enantioselective synthesis of pyrrolidines. Chiral secondary amines, such as proline and its derivatives, can catalyze the Michael addition of aldehydes or ketones to nitroalkenes. This reaction generates a γ-nitro carbonyl compound, which can then be cyclized and reduced to afford highly functionalized chiral pyrrolidines. The stereochemical outcome is controlled by the chiral organocatalyst, which directs the approach of the nucleophile to the electrophile.

Enantioselective MethodDescriptionAdvantages
Asymmetric Hydrogenation Reduction of a prochiral pyrrole or pyrroline with H₂ and a chiral catalyst.High atom economy, potential for high enantioselectivity.
Organocatalytic Michael Addition Addition of a carbonyl compound to a nitroalkene catalyzed by a chiral amine.Metal-free, mild reaction conditions, predictable stereochemical outcome.

Diastereoselective control in pyrrolidine synthesis is often achieved through annulation reactions where the stereochemistry of the starting materials dictates the stereochemistry of the product. Substrate-controlled diastereoselective reactions are common, where a chiral starting material directs the formation of new stereocenters.

For instance, the [3+2] cycloaddition of a chiral azomethine ylide with an alkene can proceed with high diastereoselectivity. The existing stereocenter(s) in the ylide precursor influence the facial selectivity of the cycloaddition. Similarly, the use of chiral auxiliaries on either the dipolarophile or the dipole precursor can effectively control the diastereoselectivity of the annulation.

Annulation reactions involving Michael additions can also be highly diastereoselective. The intramolecular cyclization of a Michael adduct can proceed with high stereocontrol, often leading to the thermodynamically more stable diastereomer. The choice of base and reaction conditions can significantly influence the diastereomeric ratio of the final pyrrolidine product.

Stereoselective Synthesis of Chiral Pyrrolidines

Functional Group Transformations and Regiochemical Control

Once the pyrrolidine ring is formed, subsequent functional group transformations are often necessary to install the desired substituents, such as the amino group at the C3 position and the 4-isopropylphenyl group at the C4 position. Regiochemical control is paramount in these transformations.

For the synthesis of a 3-amino-4-aryl-pyrrolidine, a common strategy involves the use of a pyrrolidin-3-one as a key intermediate. The aryl group can be introduced at the C4 position via a conjugate addition to an α,β-unsaturated ketone precursor before cyclization, or through an alkylation of the enolate of the pyrrolidin-3-one. The ketone at the C3 position can then be converted to an amine via reductive amination. This two-step process allows for precise control over the regiochemistry of the substituents.

Alternatively, a nitro group can serve as a precursor to the amine. For example, a Michael addition of a nucleophile to a 3-nitro-1-pyrroline can install the C4 substituent, followed by reduction of the nitro group to the desired amine. The regioselectivity of the Michael addition is governed by the electronic nature of the nitro-pyrroline system.

Stereochemical control in these transformations is also critical. The reduction of a 3-oxopyrrolidine or a 3-iminopyrrolidine can be performed diastereoselectively, often influenced by the existing stereocenter at the C4 position. The choice of reducing agent and reaction conditions can favor the formation of either the cis or trans diastereomer.

Introduction of the 4-Isopropylphenyl Moiety via Cross-Coupling Reactions (e.g., Suzuki Coupling)

The introduction of an aryl substituent, such as the 4-isopropylphenyl group, onto a pre-existing pyrrolidine or a precursor molecule is efficiently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a prominent method due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. chemistryviews.orgcovasyn.com

A plausible synthetic strategy towards this compound could involve the Suzuki-Miyaura coupling of a suitably protected 4-halo-pyrrolidin-3-amine precursor with 4-isopropylphenylboronic acid. The general scheme for such a reaction is depicted below:

Scheme 1: Retrosynthetic approach for this compound via Suzuki Coupling

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of heterocyclic substrates, phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. researchgate.net

Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling

Component Examples Role in Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ Facilitates oxidative addition and reductive elimination
Ligand PPh₃, XPhos, SPhos Stabilizes the catalyst and influences reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid for transmetalation
Solvent Toluene, Dioxane, THF, DMF/Water mixtures Solubilizes reactants and influences reaction rate
Boronic Acid 4-Isopropylphenylboronic acid Source of the aryl group
Halo-precursor N-protected 4-bromopyrrolidin-3-amine The electrophilic coupling partner

This table presents common components used in Suzuki-Miyaura cross-coupling reactions, which are applicable to the synthesis of 4-arylpyrrolidines.

A practical two-step synthetic route to α-arylpyrrolidines has been reported, which consists of a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.govnih.gov This highlights the utility of Suzuki coupling in the initial C-C bond formation step for creating aryl-substituted pyrrolidine scaffolds. While this example pertains to 2-arylpyrrolidines, the fundamental principle of using Suzuki coupling to introduce an aryl group onto a heterocyclic core is directly relevant.

Amine Formation and Functionalization Strategies (e.g., Reductive Amination)

The introduction of the amine group at the C-3 position of the pyrrolidine ring can be accomplished through various synthetic strategies. One of the most versatile and widely used methods for amine synthesis is reductive amination. unibo.it This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a potential route involves the reductive amination of a 4-(4-isopropylphenyl)pyrrolidin-3-one precursor. This ketone intermediate could, in principle, be synthesized via methods such as a Friedel-Crafts acylation followed by cyclization, or through the Dieckmann condensation of appropriate precursors.

Once the 4-arylpyrrolidin-3-one is obtained, it can be subjected to reductive amination using a suitable amine source, such as ammonia or a protected amine equivalent, and a reducing agent.

Scheme 2: Reductive Amination Approach to 4-Aryl-3-aminopyrrolidines

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the intermediate iminium ion over the starting ketone.

Alternatively, the amine group can be introduced via the reduction of a nitro group or an azide (B81097). For instance, a precursor molecule with a nitro or azido (B1232118) group at the desired position on the pyrrolidine ring can be reduced to the primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄, SnCl₂). A multi-step synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) from trans-4-hydroxy-L-proline has been reported, which involves the introduction of an azide group via an SN2 reaction, followed by its reduction to the amine. google.com

Optimization of Synthetic Pathways

The efficiency and practicality of a synthetic route are critically dependent on the optimization of each step. This involves a careful selection of reaction conditions and catalysts to maximize yield and purity while minimizing reaction times and the formation of byproducts.

Reaction Conditions and Catalysis

For the Suzuki-Miyaura coupling step, optimization is crucial for achieving high yields. covasyn.comresearchgate.net Key parameters that are often screened include the palladium source, the ligand, the base, the solvent system, and the reaction temperature. For challenging substrates, such as heteroaryl halides, the use of specialized ligands (e.g., Buchwald or CataCXium ligands) and precatalysts can significantly improve the reaction outcome. nih.gov Recent advancements have even utilized machine learning to optimize general reaction conditions for heteroaryl Suzuki-Miyaura couplings, demonstrating the complexity and importance of this optimization process. chemistryviews.org

In the context of reductive amination, the pH of the reaction medium is a critical parameter. The formation of the iminium ion is typically favored under mildly acidic conditions, while the reducing agent's stability and reactivity also depend on the pH. The choice of the reducing agent itself is a key aspect of optimization. While sodium borohydride (B1222165) can be used, more selective reagents like sodium triacetoxyborohydride often provide cleaner reactions with fewer side products. chemrxiv.org

Catalysis plays a pivotal role in many of the synthetic steps. In addition to the palladium catalysts for cross-coupling, other transition metal catalysts can be employed for various transformations. For instance, copper-catalyzed reactions are used for amination and cycloaddition reactions to form pyrrolidine rings. nih.govnih.gov The choice of catalyst can also influence the stereochemical outcome of the reaction, which is particularly important in the synthesis of chiral molecules. unibo.itnih.gov

Table 2: Key Parameters for Optimization of Synthetic Steps

Synthetic Step Key Parameters to Optimize Desired Outcome
Suzuki Coupling Catalyst, Ligand, Base, Solvent, Temperature High yield of the coupled product, minimal side reactions (e.g., homocoupling)
Reductive Amination Reducing agent, pH, Amine source, Solvent High conversion to the desired amine, minimal reduction of the starting ketone
Catalytic Hydrogenation Catalyst (e.g., Pd/C, Raney Ni), Hydrogen pressure, Temperature, Solvent Complete reduction of the functional group (e.g., azide, nitro) without affecting other parts of the molecule

This table summarizes the critical parameters that require optimization for the key synthetic transformations discussed.

Efficiency and Scalability Considerations

For a synthetic route to be practical, particularly for potential industrial applications, its efficiency and scalability must be considered. chemrxiv.org A highly efficient synthesis is characterized by high yields in each step, minimal use of protecting groups, and atom economy.

The scalability of a reaction refers to its ability to be performed on a larger scale (e.g., in a pilot plant or manufacturing facility) with consistent results. Reactions that require cryogenic temperatures, highly dilute conditions, or the use of pyrophoric or highly toxic reagents can be challenging to scale up. researchgate.net

For the synthesis of this compound, a route that avoids multiple protection and deprotection steps would be more efficient. The choice of reagents and purification methods also impacts scalability. For example, chromatographic purification is often not feasible for large-scale production, so developing reaction conditions that yield a product that can be purified by crystallization or distillation is highly desirable.

Multi-step syntheses in a continuous flow process represent a modern approach to improve efficiency and scalability. nih.gov This methodology allows for the telescoping of several reaction steps without the need for isolation and purification of intermediates, which can significantly reduce production time and waste.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 4 Isopropylphenyl Pyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 4-(4-Isopropylphenyl)pyrrolidin-3-amine would be expected to show distinct signals corresponding to each unique proton environment.

Isopropyl Group: Two doublet signals would be expected for the six chemically equivalent methyl (CH₃) protons, and a septet for the single methine (CH) proton.

Aromatic Protons: The 1,4-disubstituted (para) benzene (B151609) ring would give rise to two doublet signals, each integrating to two protons, characteristic of an AA'BB' spin system.

Pyrrolidine (B122466) Ring Protons: The protons on the pyrrolidine ring would present a complex pattern of multiplets due to diastereotopicity and spin-spin coupling. The protons on carbons adjacent to the nitrogen atom (C2 and C5) are expected to appear further downfield compared to other methylene (B1212753) protons. ucalgary.ca The protons on C3 and C4 would also show complex splitting patterns depending on their stereochemical relationship (cis/trans) to the substituents.

Amine and NH Protons: The primary amine (NH₂) protons would likely appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature. ucalgary.ca The secondary amine proton (NH) on the pyrrolidine ring would also likely be a broad singlet. The addition of D₂O would cause the NH and NH₂ signals to disappear, a common method for their identification. ucalgary.ca

Table 1: Predicted ¹H NMR Chemical Shift Ranges

Protons Predicted Chemical Shift (ppm) Multiplicity
Isopropyl -CH₃ ~1.2 Doublet
Isopropyl -CH ~2.9 Septet
Aromatic -CH 7.1 - 7.4 Two Doublets
Pyrrolidine -CH₂ (C2, C5) ~2.8 - 3.5 Multiplets
Pyrrolidine -CH (C3, C4) ~3.0 - 4.0 Multiplets
Pyrrolidine -CH₂ (other) ~1.5 - 2.5 Multiplets
Pyrrolidine -NH Variable (1.0 - 4.0) Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment.

Isopropyl Group: Two signals would be observed: one for the two equivalent methyl carbons and one for the methine carbon.

Aromatic Carbons: Four signals are expected for the six aromatic carbons. The two carbons bearing substituents (C-ipso) would have distinct chemical shifts from the four CH carbons. The two pairs of equivalent CH carbons would each produce a signal.

Pyrrolidine Ring Carbons: Four distinct signals would be expected for the four carbons of the pyrrolidine ring, with those bonded to the nitrogen (C2 and C5) appearing in a characteristic range for aliphatic amines.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Atom Predicted Chemical Shift (ppm)
Isopropyl -CH₃ ~24
Isopropyl -CH ~34
Aromatic -CH ~126 - 128
Aromatic C-ipso (C-isopropyl) ~147
Aromatic C-ipso (C-pyrrolidine) ~135 - 145
Pyrrolidine C2, C5 ~45 - 55

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOE experiments)

To unambiguously assign the proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the isopropyl group and through the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the phenyl ring and the pyrrolidine ring, and for assigning the quaternary aromatic carbons.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other. This would be vital for determining the relative stereochemistry of the substituents on the C3 and C4 positions of the pyrrolidine ring (i.e., whether the amine and isopropylphenyl groups are on the same side, cis, or opposite sides, trans).

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides information about the functional groups present in a molecule. For this compound, key absorption bands would be expected.

N-H Stretching: As a molecule with both a primary and a secondary amine, the N-H stretching region would be informative. Primary amines (R-NH₂) typically show two bands (one for symmetric and one for asymmetric stretching) in the 3300-3500 cm⁻¹ region. orgchemboulder.com Secondary amines (R₂-NH) show a single, weaker band in the same region. orgchemboulder.com These absorptions would likely overlap.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the isopropyl and pyrrolidine groups) would be observed just below 3000 cm⁻¹.

N-H Bending: A primary amine N-H bending (scissoring) vibration is typically seen in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Aromatic C=C Stretching: Bands for the aromatic ring stretching would be expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for both the aliphatic and aromatic portions of the molecule would appear in the fingerprint region, typically between 1020-1340 cm⁻¹. orgchemboulder.com

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Primary & Secondary Amine) 3300 - 3500 Medium-Weak
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Strong
N-H Bend (Primary Amine) 1580 - 1650 Medium
Aromatic C=C Stretch 1450 - 1600 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

Molecular Ion (M⁺): The molecular formula of the compound is C₁₃H₂₀N₂. The nominal molecular weight is 204 g/mol . ESI (Electrospray Ionization) in positive mode would be expected to show a prominent protonated molecule at m/z 205 [M+H]⁺. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Fragmentation Patterns: A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Cleavage of the isopropyl group from the phenyl ring would lead to a significant fragment.

Fragmentation of the pyrrolidine ring is also expected. Common pathways include loss of small neutral molecules or cleavage adjacent to the ring nitrogen. The specific fragmentation would help confirm the substitution pattern on the ring.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Value Possible Fragment Identity
205 [M+H]⁺
204 [M]⁺˙
189 [M-CH₃]⁺ (Loss of a methyl group)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule.

Absorption Maxima (λₘₐₓ): The primary chromophore in this molecule is the 4-substituted benzene ring. Simple aromatic rings like benzene absorb around 255 nm. ucalgary.ca The presence of the isopropyl group (an alkyl substituent) and the nitrogen-containing pyrrolidine ring as substituents on the phenyl ring would be expected to cause a bathochromic (red) shift to a longer wavelength, likely in the 260-280 nm range. ucalgary.ca The nitrogen's lone pair of electrons can interact with the aromatic π-system, influencing the absorption characteristics.

Table 5: Predicted UV-Vis Absorption

Chromophore Predicted λₘₐₓ (nm)

Computational Chemistry and Theoretical Investigations of 4 4 Isopropylphenyl Pyrrolidin 3 Amine

Quantum Mechanical Calculations for Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to predicting the electronic structure and three-dimensional arrangement of atoms in a molecule. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for optimizing the geometry of organic molecules.

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry with the lowest electronic energy, which corresponds to the most stable conformation. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For a molecule like 4-(4-isopropylphenyl)pyrrolidin-3-amine, the optimization would reveal the puckering of the pyrrolidine (B122466) ring and the relative orientation of the isopropylphenyl group.

A representative table of optimized geometric parameters that would be obtained from a DFT/B3LYP calculation is shown below.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C-C (phenyl ring)1.39 - 1.40 Å
C-N (pyrrolidine)~1.46 - 1.48 Å
C-C (pyrrolidine)~1.53 - 1.55 Å
N-H (amine)~1.01 Å
Bond Angles (º) C-C-C (phenyl ring)~120º
C-N-C (pyrrolidine)~108º - 112º
H-N-H (amine)~107º
Dihedral Angles (º) C-C-C-C (phenyl ring)~0º
C-N-C-C (pyrrolidine)Variable (defines ring pucker)

This interactive table presents typical data ranges expected from DFT calculations for similar molecular structures.

Once the molecular geometry is optimized to its energy minimum, the same theoretical level (e.g., DFT/B3LYP) can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Infrared (IR) Spectroscopy: Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretching, C-H aromatic bending), which can be compared with experimental FT-IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Magnetic shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical chemical shifts help in the assignment of complex experimental NMR spectra.

A table of predicted spectroscopic data for this compound would resemble the following.

ParameterFunctional Group / AtomPredicted Wavenumber (cm⁻¹) / Shift (ppm)
FT-IR N-H Stretch (amine)3300 - 3500 cm⁻¹
C-H Stretch (aromatic)3000 - 3100 cm⁻¹
C-H Stretch (aliphatic)2850 - 3000 cm⁻¹
C=C Stretch (aromatic)1450 - 1600 cm⁻¹
¹H NMR Aromatic Protons (phenyl)7.0 - 7.5 ppm
Pyrrolidine Ring Protons2.5 - 4.0 ppm
Isopropyl Protons (CH)~2.9 ppm
Isopropyl Protons (CH₃)~1.2 ppm
¹³C NMR Aromatic Carbons120 - 150 ppm
Pyrrolidine Carbons40 - 65 ppm
Isopropyl Carbons24 - 34 ppm

This interactive table shows representative spectroscopic data ranges derived from computational predictions for analogous compounds.

The pyrrolidine ring is not planar and can adopt several puckered conformations, often described as "envelope" or "twisted" forms. The substituents on the ring significantly influence which conformation is most stable. For a 4-substituted pyrrolidine, the substituent can be in a pseudo-axial or pseudo-equatorial position, leading to different ring puckers (Cγ-exo or Cγ-endo).

A thorough conformational analysis involves systematically rotating the flexible bonds of the molecule (e.g., the bond connecting the phenyl and pyrrolidine rings) and performing geometry optimizations for each starting conformation. This process maps the potential energy surface of the molecule, identifying the various stable conformers (local energy minima) and the transition states that separate them. The results reveal the global minimum energy conformation—the most likely structure of the molecule in the ground state—and the relative energies of other stable conformers. For this compound, this analysis would determine the preferred orientation of the isopropylphenyl group relative to the amine group on the pyrrolidine ring.

Molecular Modeling and Docking Studies for Theoretical Ligand-Receptor Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are crucial in drug discovery for understanding potential mechanisms of action and for designing new, more potent molecules.

Molecular docking simulations place the ligand (this compound) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a "docking score" in units of kcal/mol, where a more negative value indicates a stronger theoretical interaction.

These simulations also provide a detailed picture of the intermolecular interactions that stabilize the ligand-receptor complex. This network of interactions can include:

Hydrogen Bonds: Between the amine group of the ligand and polar residues in the receptor.

Hydrophobic Interactions: Between the isopropylphenyl group and nonpolar pockets of the receptor.

Pi-Pi Stacking: Between the aromatic phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Ionic Interactions: If the amine group is protonated, it can form salt bridges with acidic residues like aspartate or glutamate.

A docking simulation typically generates multiple possible binding poses. The analysis focuses on the lowest-energy and most frequently occurring poses to determine the most plausible binding mode. This analysis reveals the key amino acid residues involved in the interaction and the specific conformation the ligand adopts within the binding site. Understanding the binding pose is critical for structure-activity relationship (SAR) studies, as it explains why certain molecular features enhance or diminish biological activity. For instance, the orientation of the isopropylphenyl group in a hydrophobic pocket could be a key determinant of binding affinity.

A hypothetical docking result table against a protein target is presented below.

ParameterFinding
Protein Target Example: Melanin-Concentrating Hormone Receptor 1 (MCH-R1)
Docking Score -8.5 kcal/mol
Key Interactions Hydrogen Bond: Amine (NH₂) with Aspartate-123 (2.9 Å)
Hydrogen Bond: Pyrrolidine (NH) with Tyrosine-280 (3.1 Å)
Hydrophobic Interaction: Isopropylphenyl group with a pocket formed by Leucine-190, Phenylalanine-194, and Tryptophan-277
Pi-Pi Stacking: Phenyl ring with Phenylalanine-194 (4.5 Å)

This interactive table illustrates a plausible set of results from a molecular docking study, based on interactions seen in similar ligand-receptor complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.comnih.gov These models are instrumental in modern drug discovery, providing predictive insights that guide the design and optimization of new therapeutic agents. nih.govsddn.es While specific QSAR studies focusing exclusively on this compound are not extensively documented, the vast body of research on pyrrolidine analogs serves as a robust foundation for developing predictive models and understanding the design principles applicable to this compound. nih.govnih.gov The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govwikipedia.orgnih.govmdpi.com

The development of a predictive QSAR model is a systematic process that involves creating a statistically significant correlation between a molecule's structural features (descriptors) and its activity. slideshare.nettaylorfrancis.com For a compound like this compound, this process would involve the synthesis and biological evaluation of a series of analogs to generate the necessary dataset.

Model Development Workflow:

Dataset Compilation : A dataset of pyrrolidine derivatives, including analogs of this compound with variations in substituents, would be assembled. For each compound, a quantitative measure of biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ), is required. These are typically converted to a logarithmic scale (e.g., pIC₅₀) for modeling. chemrevlett.com The dataset is then divided into a training set, used to build the model, and a test set, used for external validation of the model's predictive power. chemrevlett.comchemrevlett.com

Descriptor Calculation : A wide range of molecular descriptors that quantify various aspects of a molecule's structure are calculated. These fall into several categories:

Physicochemical Descriptors : Properties like lipophilicity (LogP), molecular weight, and dipole moment. nih.gov

Topological Descriptors : Numerical indices derived from the 2D representation of the molecule.

Geometric (3D) Descriptors : Parameters related to the 3D shape and size of the molecule.

Electronic Descriptors : Features describing the electronic environment, such as atomic charges and frontier orbital energies. nih.govnih.gov

Model Construction and Validation : Statistical techniques are employed to build the mathematical model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear methods used to create an equation linking the most relevant descriptors to biological activity. nih.govtandfonline.com For more complex, non-linear relationships, machine learning algorithms may be utilized. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding the aligned molecules. wikipedia.orgchemrevlett.comtandfonline.comslideshare.net

The robustness and predictive ability of the generated models are assessed using statistical metrics such as the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive r² for the external test set. nih.govtandfonline.com A statistically significant and validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds. tandfonline.com

Table 1: Illustrative Descriptors for QSAR Modeling of Pyrrolidine Analogs

This table illustrates the types of molecular descriptors that would be calculated for a hypothetical series of this compound analogs to develop a QSAR model. The activity data (pIC₅₀) is hypothetical for demonstration purposes.

Compound IDR-Group (at N-1)LogP (Hydrophobicity)Dipole Moment (Debye)Molecular Surface Area (Ų)pIC₅₀ (Hypothetical)
1 -H3.11.8250.46.5
2 -CH₃3.51.9265.86.8
3 -COCH₃2.83.5280.17.2
4 -SO₂CH₃2.54.8295.67.5

A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.net QSAR models, especially 3D-QSAR, are crucial for identifying these key elements. researchgate.netresearchgate.net The graphical output of CoMFA and CoMSIA models, known as contour maps, visually highlights regions where specific properties are favorable or unfavorable for biological activity. chemrevlett.comtandfonline.com

Based on the structure of this compound and general findings from studies on related pyrrolidine derivatives, several key pharmacophoric features can be hypothesized: nih.govnih.gov

Hydrogen Bond Donor : The primary amine group (-NH₂) at the C-3 position is a critical hydrogen bond donor. This feature is often essential for anchoring the ligand to a key residue (e.g., an aspartate or glutamate) in the active site of a target protein.

Hydrophobic Region : The 4-isopropylphenyl group provides a large, hydrophobic moiety. This group is likely to interact with a corresponding hydrophobic pocket in the receptor, contributing significantly to binding affinity through van der Waals and hydrophobic interactions. The bulk and shape of this group are critical for optimal fit.

Pyrrolidine Ring Scaffold : The five-membered pyrrolidine ring serves as the central scaffold, holding the key interactive groups in a specific 3D orientation. researchgate.net The non-planar, puckered nature of the saturated ring allows for precise spatial positioning of the substituents. researchgate.net The stereochemistry at positions C-3 and C-4 (cis/trans) is crucial, as it dictates the relative orientation of the amine and the isopropylphenyl groups, directly impacting how the molecule fits into the binding site. nih.gov

The combination of these elements—a hydrogen-bonding group and a significant hydrophobic feature held in a specific spatial arrangement by a rigid scaffold—constitutes the core pharmacophore for this class of compounds. QSAR studies on a series of analogs would refine this hypothetical model, providing detailed insights into the optimal size, shape, and electronic properties required for each pharmacophoric feature to maximize biological activity.

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural MoietyType of Interaction
Hydrogen Bond Donor3-Amine (-NH₂)Hydrogen Bonding
Aromatic/Hydrophobic Core4-Isopropylphenyl GroupHydrophobic, van der Waals
ScaffoldPyrrolidine RingDefines spatial geometry
Basic CenterPyrrolidine NitrogenPotential for ionic or H-bonding

Chemical Reactivity and Derivatization Strategies for the Pyrrolidin 3 Amine Moiety

Pyrrolidine (B122466) Ring Functionalization

The pyrrolidine scaffold itself is not inert and offers positions for further functionalization, enhancing the structural diversity of derivatives. researchgate.net

While the nitrogen atoms are the most reactive sites, the carbon atoms of the pyrrolidine ring can also undergo transformation. C-H functionalization reactions, though often challenging, provide a direct route to introduce new substituents. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been used to synthesize pyrrolidines. organic-chemistry.org It is also known that the alpha-carbon atom of tertiary amines can be oxidized to a carbonyl group under various conditions, suggesting that if the pyrrolidine nitrogen is alkylated, the C2 or C5 positions could potentially be oxidized to form a lactam (pyrrolidinone). nih.govchemrxiv.org Furthermore, methods like asymmetric lithiation of N-Boc protected pyrrolidine have been used for functionalization, although they often require cryogenic temperatures. researchgate.net

Derivatization for Enhanced Research Utility

Derivatization is a key strategy to enhance the analytical properties of a molecule, such as improving separation efficiency in chromatography or increasing detection sensitivity in mass spectrometry. mdpi.comresearchgate.net The amine groups in 4-(4-isopropylphenyl)pyrrolidin-3-amine are ideal handles for such modifications.

Various reagents are designed to react specifically with primary and secondary amines. mdpi.comnih.gov These include:

Fluorogenic Reagents: Reagents like dansyl chloride or 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with amines to yield highly fluorescent derivatives, enabling sensitive detection in HPLC with fluorescence detectors. mdpi.comresearchgate.net

Chiral Derivatizing Agents: For the separation of enantiomers, a chiral reagent can be used to form diastereomers, which can then be separated on a non-chiral chromatography column. Reagents like Marfey's reagent have been developed for this purpose. mdpi.com A novel reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, has been developed specifically for the enantiomeric separation and sensitive detection of chiral carboxylic acids, highlighting the utility of the aminopyrrolidine scaffold in creating analytical reagents. nih.govsemanticscholar.org

Mass Spectrometry Tags: Derivatization can be used to improve ionization efficiency and control fragmentation patterns in mass spectrometry. mdpi.comnih.gov Reagents can be introduced that carry a permanent positive charge or direct fragmentation to produce a specific, high-intensity reporter ion, which is useful for quantitative analysis. mdpi.com

The selection of a derivatization strategy depends on the analytical goal, whether it is for quantification, chiral separation, or structural elucidation.

Introduction of Spectroscopic Probes or Tags

The pyrrolidin-3-amine moiety serves as a versatile scaffold for the introduction of spectroscopic probes and tags, facilitating the study of molecular interactions and biological processes. The primary amino group and the secondary amine within the pyrrolidine ring offer reactive sites for derivatization with various reporting groups.

A common strategy involves the N-alkylation of the pyrrolidine nitrogen. This can be achieved through microwave-assisted synthesis, which allows for the efficient introduction of functionalities. For instance, the reaction of a pyrrolidine-fused chlorin with alkyl halides such as 1,4-diiodobutane or N-(2-bromoethyl)phthalimide demonstrates the feasibility of attaching linkers that can be further functionalized with spectroscopic probes nih.gov.

Furthermore, the amino group is readily acylated. For example, dansyl chloride can be reacted with an aminoethyl-derivatized pyrrolidine-fused chlorin to create a chlorin-dansyl dyad nih.gov. The spectral properties of such dyads are often sensitive to the polarity of their environment, making them useful as fluorescent probes nih.gov. The introduction of a dansyl moiety can lead to changes in the NMR spectrum, such as the downfield shift of pyrrolidine protons, indicating the electronic impact of the tag on the pyrrolidine ring nih.gov.

Another approach is the derivatization of the amino group with reagents that enhance detection in analytical techniques. For example, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine has been developed as a derivatization reagent for the sensitive detection and enantiomeric separation of chiral carboxylic acids by liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) nih.gov. This highlights the utility of modifying the pyrrolidin-3-amine structure to create analytical tools.

The choice of spectroscopic probe depends on the intended application. For fluorescence-based assays, probes like dansyl sulfonamides are employed. The linkage of such probes to the pyrrolidine moiety can influence the photophysical properties of the resulting conjugate, including molar absorptivity and fluorescence emission, which can be modulated by solvent polarity nih.gov.

Derivatization ReagentMoiety TargetedResulting FunctionalityApplicationReference
Alkyl halides (e.g., 1,4-diiodobutane)Pyrrolidine NitrogenN-alkylationLinker for probe attachment nih.gov
Dansyl chlorideAmino groupSulfonamide linkageFluorescent probe nih.gov
(S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidineCarboxylic acids (via amino group)Amide linkageChiral derivatization for LC-MS nih.gov

Synthesis of Analogs for Structure-Property Relationship Studies

The synthesis of analogs of this compound is crucial for establishing structure-property and structure-activity relationships (SAR). By systematically modifying the core structure, researchers can probe the influence of different substituents and their stereochemistry on the compound's biological activity and physicochemical properties.

A primary focus of analog synthesis is the modification of the substituents on the pyrrolidine ring and the phenyl group. For the pyrrolidine moiety, both the amino group and the nitrogen atom can be derivatized. N-substitution on the pyrrolidine ring can be achieved through reaction with various electrophiles in the presence of a base google.com. The choice of the N-substituent can significantly impact properties such as selectivity for biological targets.

For the amino group at the 3-position, acylation or alkylation can introduce a wide range of functional groups. These modifications can alter the hydrogen bonding capacity, basicity, and steric profile of the molecule, which are critical determinants of biological interactions. The synthesis of a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, for instance, involved modifying the amine side chain to explore SAR for USP1/UAF1 deubiquitinase inhibition acs.org.

The synthesis of pyrrolidine analogs can be approached through various synthetic routes, including the cyclization of acyclic precursors. For example, enantioselective approaches to the synthesis of pyrrolidine derivatives can involve the cyclization of an alcohol to form the Boc-protected pyrrolidine ring nih.gov.

Modification StrategyTarget MoietyPotential ImpactRationale for SAR Studies
N-Alkylation/AcylationPyrrolidine NitrogenAltered polarity, solubility, and target interactionInvestigate the role of the pyrrolidine nitrogen in binding
Derivatization of Amino Group3-Amino groupModified hydrogen bonding, basicity, and steric bulkProbe the importance of the amino group for activity
Substitution on Phenyl Ring4-Isopropylphenyl groupChanges in electronic and steric propertiesOptimize hydrophobic and electronic interactions with the target
Stereoisomer SynthesisChiral centers on pyrrolidineEnantioselective binding and activityDetermine the optimal stereochemistry for the desired effect

Role of 4 4 Isopropylphenyl Pyrrolidin 3 Amine As a Synthetic Building Block

The compound 4-(4-isopropylphenyl)pyrrolidin-3-amine represents a valuable, stereochemically rich building block for organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure combines several key features that render it a versatile scaffold: a saturated pyrrolidine (B122466) ring, a primary amine, a secondary amine, and a substituted aromatic moiety. This combination of functionalities allows for diverse chemical transformations, enabling the construction of complex molecular architectures and the systematic exploration of chemical space. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous FDA-approved drugs and natural products, prized for its three-dimensional geometry and favorable physicochemical properties. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(4-Isopropylphenyl)pyrrolidin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Pyrrolidine Core Formation : Cyclization of γ-aminobutyraldehyde derivatives with 4-isopropylphenyl groups under acidic catalysis (e.g., HCl/ethanol, 60–80°C) .
  • Amine Functionalization : Reductive amination or nucleophilic substitution to introduce the amine group, often requiring inert atmospheres (N₂/Ar) and catalysts like Pd/C or Raney nickel .
  • Optimization : Solvent choice (DMF, toluene) and temperature control (reflux vs. room temperature) significantly impact yield (50–75%) and purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl group δ ~1.2 ppm for CH₃, aromatic protons δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., R/S configuration at pyrrolidine C3) with mean C–C bond lengths of 1.52 Å and R-factor <0.05 .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 247.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer : Contradictions arise from substituent positioning and assay variability. Strategies include:

  • Comparative SAR Tables :
Substituent PositionBiological Activity (IC₅₀, nM)Key Interaction
4-Isopropylphenyl120 ± 15 (MAP kinase)Hydrophobic pocket
4-Fluorophenyl85 ± 10 (Antiviral)H-bonding
4-Morpholinophenyl200 ± 20 (Antimicrobial)π-Stacking
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding energies and prioritize analogs for synthesis .

Q. What experimental design principles optimize the synthesis of this compound derivatives for high-throughput screening?

  • Methodological Answer :

  • Factorial Design : Use 2³ factorial experiments to test variables (catalyst loading, solvent polarity, temperature). For example:
VariableLow LevelHigh LevelOptimal Condition
Catalyst (Pd/C)5 mol%10 mol%7.5 mol%
Temperature60°C80°C70°C
  • Response Surface Methodology (RSM) : Maximize yield (≥80%) while minimizing impurities (e.g., <5% dehalogenation byproducts) .

Q. How can researchers validate the target engagement of this compound in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to MAP kinase by observing thermal stabilization (ΔTm ≥ 3°C) in lysates treated with 10 µM compound .
  • Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity (≤10% off-target inhibition at 1 µM) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., amine intermediate at 1650 cm⁻¹) .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric excess (>98% by chiral HPLC) and control via DOE .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., rat IV/PO: F = 40–60%), plasma protein binding (>90%), and metabolic stability (CYP3A4 t₁/₂ > 60 min) .
  • Tissue Distribution Studies : Use radiolabeled analogs (¹⁴C) to quantify target tissue exposure (e.g., brain/plasma ratio ≥0.3 for CNS targets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.